molecular formula C20H27NO B5032939 1-[6-(2-naphthyloxy)hexyl]pyrrolidine

1-[6-(2-naphthyloxy)hexyl]pyrrolidine

Cat. No.: B5032939
M. Wt: 297.4 g/mol
InChI Key: DOYRZOJMCPWLRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[6-(2-naphthyloxy)hexyl]pyrrolidine, commonly known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It belongs to the family of compounds known as aminoalkylindoles and is structurally similar to delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. JWH-018 has gained popularity as a recreational drug due to its ability to mimic the effects of THC. However, it is important to note that the use of JWH-018 as a recreational drug is illegal in many countries.

Mechanism of Action

JWH-018 acts on the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, mood, appetite, and memory. JWH-018 binds to the cannabinoid receptors CB1 and CB2, which are located in various parts of the body, including the brain, immune system, and gastrointestinal tract. Activation of these receptors by JWH-018 leads to the release of neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
JWH-018 has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. JWH-018 has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, JWH-018 has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One advantage of using JWH-018 in lab experiments is its ability to mimic the effects of 1-[6-(2-naphthyloxy)hexyl]pyrrolidine without the need for cannabis. This allows researchers to study the effects of cannabinoids on various physiological processes without the legal and ethical issues associated with the use of cannabis. However, one limitation of using JWH-018 is its potential for abuse as a recreational drug. This makes it important for researchers to use appropriate safety measures when working with JWH-018.

Future Directions

There are several future directions for the study of JWH-018. One area of research is the development of JWH-018 analogs with improved therapeutic properties and reduced side effects. Another area of research is the investigation of the long-term effects of JWH-018 on the endocannabinoid system and the brain. Additionally, the potential use of JWH-018 in the treatment of various neurological disorders warrants further investigation.

Synthesis Methods

JWH-018 can be synthesized using various methods, including the Fischer indole synthesis and the Suzuki coupling reaction. The Fischer indole synthesis involves the reaction of 2-naphthol with 1-bromo-6-chlorohexane in the presence of potassium carbonate and acetonitrile. The resulting product is then treated with pyrrolidine to yield JWH-018. The Suzuki coupling reaction involves the reaction of 2-naphthylboronic acid with 1-bromo-6-chlorohexane in the presence of palladium catalysts and triethylamine. The resulting product is then treated with pyrrolidine to yield JWH-018.

Scientific Research Applications

JWH-018 has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. JWH-018 has also been investigated for its potential use in the treatment of various neurological disorders, including multiple sclerosis, Parkinson's disease, and Alzheimer's disease.

Properties

IUPAC Name

1-(6-naphthalen-2-yloxyhexyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO/c1(5-13-21-14-6-7-15-21)2-8-16-22-20-12-11-18-9-3-4-10-19(18)17-20/h3-4,9-12,17H,1-2,5-8,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYRZOJMCPWLRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCCCCCOC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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